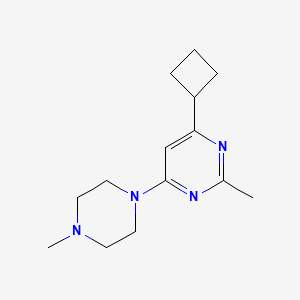![molecular formula C12H14FN5O2 B6463421 7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640973-65-3](/img/structure/B6463421.png)
7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a spiro[4.4]nonane structure, which is a type of spirocyclic compound where two cycloalkane rings of four carbon atoms each share a single carbon .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a spiro[4.4]nonane structure, which is a type of spirocyclic compound where two cycloalkane rings of four carbon atoms each share a single carbon . Attached to this structure would be a pyrimidine ring with an ethyl group and a fluorine atom attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence the properties of this compound include its size, shape, the presence of polar groups, and the presence of aromatic systems .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could include studying its synthesis, its reactivity, its physical and chemical properties, and its potential applications. For example, pyrimidine derivatives are known to have biological activity, so this compound could potentially have applications in medicinal chemistry .
Propriétés
IUPAC Name |
7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O2/c1-2-7-8(13)9(15-6-14-7)18-4-3-12(5-18)10(19)16-11(20)17-12/h6H,2-5H2,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVCDRTVYTNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC3(C2)C(=O)NC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463398.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)